4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C32H34ClOP and a molecular weight of 501.03900. It is a salt formed between ethyltriphenylphosphonium and 4-chloro-2-cyclohexylphenol
Vorbereitungsmethoden
The synthesis of 4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium involves the reaction between ethyltriphenylphosphonium and 4-chloro-2-cyclohexylphenol. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on different biological pathways.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium can be compared with other similar compounds, such as:
- Ethyltriphenylphosphonium chloride
- 4-chloro-2-cyclohexylphenol
- Triphenylphosphonium salts These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.
Eigenschaften
CAS-Nummer |
93840-94-9 |
---|---|
Molekularformel |
C32H34ClOP |
Molekulargewicht |
501.0 g/mol |
IUPAC-Name |
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C12H15ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h3-17H,2H2,1H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI-Schlüssel |
FJEKYAHLOHUUPG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.